molecular formula C16H15N3O4S B2857781 2-methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 727982-66-3

2-methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2857781
CAS No.: 727982-66-3
M. Wt: 345.37
InChI Key: NNVQTDINBWLTON-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS: Not explicitly provided; Ref: 3D-CEB98266 ) is a thieno[2,3-d]pyrimidine derivative characterized by:

  • Methoxyethyl ester group at position 4.
  • Pyridin-3-yl substituent at position 2.
  • 5-Methyl and 4-oxo functional groups.

Properties

IUPAC Name

2-methoxyethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-11-14(20)18-13(10-4-3-5-17-8-10)19-15(11)24-12(9)16(21)23-7-6-22-2/h3-5,8H,6-7H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVQTDINBWLTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C3=CN=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O4_{4}S
  • CAS Number : 727982-66-3
  • Molecular Weight : 268.29 g/mol

Antimicrobial Activity

Research indicates that thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study assessed various derivatives of thieno[2,3-d]pyrimidine for their antibacterial and antimycobacterial activities against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The results demonstrated that compounds with similar structures to this compound showed considerable antibacterial efficacy, with minimum inhibitory concentrations (MIC) indicating potent activity against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study on pyrido[2,3-d]pyrimidines revealed that related compounds exhibited inhibitory effects on various cancer cell lines, including NCI-H1975 and A549. The most notable findings included:

  • IC50 Values : Some derivatives demonstrated IC50 values as low as 13 nM against specific cancer cell lines.
  • Mechanism of Action : The anticancer activity was attributed to the inhibition of key enzymes involved in tumor growth, particularly targeting the EGFR pathway .

Case Study 1: Antimicrobial Efficacy

A series of thieno[2,3-d]pyrimidines were synthesized and tested for their antimicrobial properties. Among them, specific derivatives showed significant activity against Mycobacterium avium and other resistant strains. The study highlighted the importance of structural modifications in enhancing biological activity. The most potent compounds had a side chain that contributed to their interaction with bacterial cell walls .

Case Study 2: Anticancer Properties

In another investigation focusing on pyrido[2,3-d]pyrimidines, several compounds were synthesized and tested for their cytotoxic effects on lung cancer cells. The results indicated that modifications at the pyridine ring significantly influenced the anticancer activity. Compounds with thienopyrimidine structures exhibited higher cytotoxicity compared to their pyridopyrimidine counterparts .

Data Summary

Biological Activity Tested Compounds MIC (µg/mL) IC50 (nM)
AntibacterialThieno derivatives0.5 - 8-
AntimycobacterialThieno derivatives1 - 16-
AnticancerPyrido derivatives-13

Comparison with Similar Compounds

Substituent Variations in the Thieno[2,3-d]pyrimidine Core

The table below highlights key structural differences and similarities with related compounds:

Compound Name / Ref. Position 2 Substituent Position 4 Substituent Position 6 Substituent Position 5 Substituent Key Features
Target Compound Pyridin-3-yl 4-Oxo Methoxyethyl ester 5-Methyl Balanced polarity due to ester and pyridinyl groups.
2-Methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate Pyridin-3-yl 4-Chloro Methoxyethyl ester 5-Methyl Chloro group increases lipophilicity; potential for nucleophilic substitution.
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo ring fused 3-Oxo Ethyl ester 7-Methyl Bromophenyl enhances π-π stacking; thiazolo fusion alters electronic properties.
Ethyl 5-methyl-4-oxo-3-phenyl-2-(propylamino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Propylamino 4-Oxo Ethyl ester 5-Methyl Amino group introduces hydrogen-bonding capacity.
1,3-dioxo-isoindol-2-yl derivative Methoxymethyl 4-Oxo Isoindol-2-yl ester 5-Methyl Bulky isoindol-2-yl group may hinder crystallization.

Key Observations :

  • Position 2: Pyridin-3-yl (target) vs. thiazolo () or propylamino (). Pyridin-3-yl enhances aromatic stacking but may reduce solubility compared to aliphatic substituents .
  • Position 4: 4-Oxo (target) vs. 4-chloro ().
  • Position 6 : Methoxyethyl ester (target) vs. ethyl or isoindol-2-yl esters. Methoxyethyl may enhance solubility in polar solvents compared to ethyl .

Physicochemical Properties

Property Target Compound 4-Chloro Analog Thiazolo Derivative Propylamino Analog
Molecular Weight ~399.38 (estimated) 363.82 339.43 (thiazolo) Not provided
Melting Point Not reported Not reported 175–176°C (similar analog) Not reported
Solubility Moderate (ester) Low (chloro) Low (bromophenyl) Moderate (amino)
Key Spectral Data Not provided Not provided IR: 1680 cm⁻¹ (C=O) NMR: δ 1.2–1.4 (ethyl)

Notes:

  • The target’s methoxyethyl ester likely improves aqueous solubility compared to ethyl esters (e.g., ) .
  • Halogenated analogs () exhibit higher melting points due to stronger intermolecular forces .

Q & A

[Basic] What synthetic methodologies are commonly employed for preparing this compound?

The synthesis typically involves multi-step reactions starting with heterocyclic precursors. A general approach includes:

  • Condensation reactions : Refluxing intermediates (e.g., substituted pyrimidines or thiophenes) with aldehydes in acetic acid/acetic anhydride mixtures (e.g., 78% yield achieved under similar conditions for ethyl thiazolopyrimidine derivatives) .
  • Functionalization : Methoxyethyl ester groups are introduced via nucleophilic substitution or esterification, often requiring sodium acetate as a base .
  • Key reagents : Chloroacetic acid, benzylidene derivatives, and sodium acetate are critical for cyclization and ring formation .

[Basic] Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between fused rings up to 80.94°) and hydrogen-bonding networks (C–H···O interactions with bond lengths ~2.3 Å) .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) and regiochemistry of substituents .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

[Advanced] How can reaction conditions be optimized to address low yields in thieno[2,3-d]pyrimidine synthesis?

  • Catalyst selection : Transition-metal catalysts (e.g., palladium or copper) improve cyclization efficiency in analogous thiazolopyrimidine syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/ethyl acetate mixtures aid recrystallization .
  • Temperature control : Reflux durations >8 hours are often necessary for complete ring closure .

[Advanced] How to resolve discrepancies between crystallographic data and computational models?

  • Dihedral angle analysis : Compare experimental X-ray values (e.g., 80.94° between fused rings) with density functional theory (DFT) predictions to identify steric or electronic mismatches .
  • Hydrogen bonding : Validate bifurcated C–H···O interactions observed in crystal packing (e.g., bond distances of 2.38–2.48 Å) against molecular dynamics simulations .

[Advanced] How to design SAR studies when biological data from analogous derivatives conflict?

  • Systematic substitution : Vary substituents on the pyridin-3-yl or methoxyethyl groups to isolate pharmacophores (e.g., anti-inflammatory activity in thiazolopyrimidines correlates with electron-withdrawing substituents) .
  • In vitro assays : Use standardized protocols (e.g., COX-2 inhibition for anti-inflammatory screening) to minimize variability .
  • Data normalization : Account for solubility differences (e.g., logP adjustments via ester hydrolysis) to reconcile IC₅₀ disparities .

[Basic] What are the key stability considerations for this compound during storage?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the thienopyrimidine core.
  • Moisture control : Desiccants are critical due to hydrolytic susceptibility of the ester group .
  • Temperature : Long-term stability requires storage at –20°C, as shown for structurally related compounds .

[Advanced] How does the spatial conformation of the thieno[2,3-d]pyrimidine core influence reactivity?

  • Ring puckering : Flattened boat conformations (e.g., C5 deviation by 0.224 Å in thiazolopyrimidines) increase electrophilicity at the 4-oxo position .
  • Steric hindrance : Bulky substituents (e.g., pyridin-3-yl) may restrict access to nucleophilic sites, requiring steric maps for reaction planning .

[Advanced] What analytical strategies mitigate impurities in final products?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar byproducts in thiazolopyrimidine derivatives .
  • Recrystallization : Ethyl acetate/ethanol (3:2 v/v) optimizes purity for X-ray-quality crystals .
  • Mass-triggered fractionation : LC-MS identifies impurities with mass shifts ≥14 Da (e.g., demethylation or hydrolysis) .

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